molecular formula C9H5FOS B3041906 5-fluoro-1-benzothiophene-3-carbaldehyde CAS No. 40740-56-5

5-fluoro-1-benzothiophene-3-carbaldehyde

Cat. No.: B3041906
CAS No.: 40740-56-5
M. Wt: 180.2 g/mol
InChI Key: FGNHFMZSRGUTMC-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzothiophene-3-carbaldehyde is an organic compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, where a fluorine atom is substituted at the 5-position and an aldehyde group at the 3-position. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

5-Fluoro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:

Safety and Hazards

The safety information for 5-Fluoro-benzo[b]thiophene-3-carbaldehyde includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P302+P352, P280, P305 +P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-benzothiophene-3-carbaldehyde typically involves the introduction of the fluorine atom and the aldehyde group onto the benzothiophene ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-fluoro-1-benzothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-benzothiophene-2-carbaldehyde
  • 5-Fluoro-2-benzothiophene-3-carbaldehyde
  • 1-Benzothiophene-3-carbaldehyde

Uniqueness

5-Fluoro-1-benzothiophene-3-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom at the 5-position can enhance the compound’s stability and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

5-fluoro-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHFMZSRGUTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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